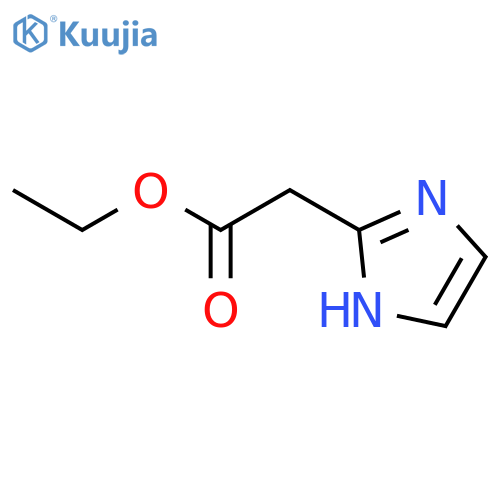

Cas no 791569-71-6 (Ethyl 2-(1H-imidazol-2-yl)acetate)

791569-71-6 structure

商品名:Ethyl 2-(1H-imidazol-2-yl)acetate

Ethyl 2-(1H-imidazol-2-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(1H-imidazol-2-yl)acetate

- 1H-Imidazole-2-acetic acid ethyl ester

- 1h-imidazole-2acetic acid ethyl ester

- ACN-C000580

- AG-H-17481

- CTK5E6509

- SureCN7866877

- 1H-Imidazole-2-aceticacid,ethylester(9CI)

- imidazoleacetic acid ethylester

- SCHEMBL7866877

- A9896

- CS-0147703

- Ethyl (1H-imidazol-2-yl)acetate

- AMY11887

- F17295

- PS-19073

- DTXSID20611773

- 1H-Imidazole-2-aceticacid, ethyl ester

- AKOS015901496

- ethyl2-(1H-imidazol-2-yl)acetate

- FT-0749566

- 791569-71-6

- DA-16811

-

- インチ: InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9)

- InChIKey: KLCOGRIYZVTKIY-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC1=NC=CN1

計算された属性

- せいみつぶんしりょう: 154.074

- どういたいしつりょう: 154.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 55A^2

Ethyl 2-(1H-imidazol-2-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A069004439-25g |

Ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 95% | 25g |

$3103.66 | 2023-09-01 | |

| Aaron | AR005MKO-250mg |

1H-Imidazole-2-aceticacid,ethylester(9CI) |

791569-71-6 | 97% | 250mg |

$154.00 | 2025-02-11 | |

| 1PlusChem | 1P005MCC-100mg |

1H-Imidazole-2-aceticacid,ethylester(9CI) |

791569-71-6 | 95% | 100mg |

$139.00 | 2024-04-21 | |

| Ambeed | A520035-100mg |

Ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 97% | 100mg |

$146.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1299165-10g |

ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 97% | 10g |

$2480 | 2024-07-21 | |

| A2B Chem LLC | AC61436-500mg |

Ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 95% | 500mg |

$292.00 | 2024-04-19 | |

| A2B Chem LLC | AC61436-100mg |

Ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 95% | 100mg |

$132.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1299165-250mg |

ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 97% | 250mg |

$205 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1299165-100mg |

ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 97% | 100mg |

$155 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1299165-100mg |

ethyl 2-(1H-imidazol-2-yl)acetate |

791569-71-6 | 97% | 100mg |

$155 | 2025-03-01 |

Ethyl 2-(1H-imidazol-2-yl)acetate 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

791569-71-6 (Ethyl 2-(1H-imidazol-2-yl)acetate) 関連製品

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 503537-97-1(4-bromooct-1-ene)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:791569-71-6)Ethyl 2-(1H-imidazol-2-yl)acetate

清らかである:99%/99%

はかる:1g/250mg

価格 ($):603.0/224.0